molecular formula C12H18N2O5 B13937680 3-(Benzyloxycarbonylamino-methyl)-isoxazole-5-carboxylic acid

3-(Benzyloxycarbonylamino-methyl)-isoxazole-5-carboxylic acid

Cat. No.: B13937680
M. Wt: 270.28 g/mol
InChI Key: NWORFAIQSDGHFT-UHFFFAOYSA-N
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Description

Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate typically involves multiple steps. One common method starts with the reduction of N-Boc protected amino acids to form N-Boc amino alcohols. These alcohols are then oxidized to the corresponding aldehydes, which are subsequently treated with hydroxylamine under mildly basic conditions to form oximes. The oximes undergo cyclization to yield the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and scalable reactions, can be applied to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amine .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminomethylisoxazole-5-carboxylate: Lacks the tert-butoxycarbonyl protecting group.

    Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(14-19-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16)

InChI Key

NWORFAIQSDGHFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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